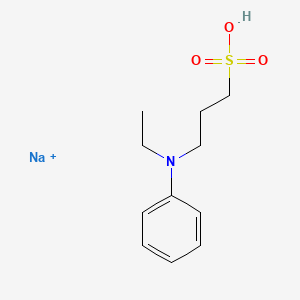
sodium;3-(N-ethylanilino)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid: is a chemical compound with the molecular formula C11H16NNaO3S. It is commonly used in biochemical research due to its unique properties and applications. This compound is also known by other names such as N-ethyl-N-(3-sulfopropyl)aniline sodium salt and 3-(N-ethylanilino)propanesulfonic acid sodium salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-(N-ethylanilino)propane-1-sulfonic acid typically involves the reaction of N-ethylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonic acid group is introduced into the aniline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sodium;3-(N-ethylanilino)propane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its biochemical activity, allowing it to act as a buffer and participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-(N-morpholino)propanesulfonic acid: Another sulfonic acid derivative used as a buffer in biochemical research.
Sodium 3-(N-ethylamino)propanesulfonate: A similar compound with slight variations in its chemical structure and applications
Uniqueness: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to act as a buffer and participate in various chemical reactions makes it valuable in both research and industrial settings .
Eigenschaften
Molekularformel |
C11H17NNaO3S+ |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
sodium;3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1 |
InChI-Schlüssel |
FFJBIXKLISICDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

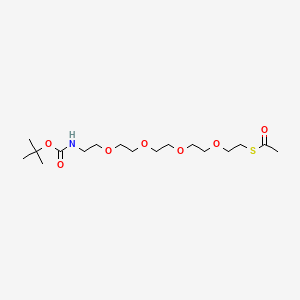
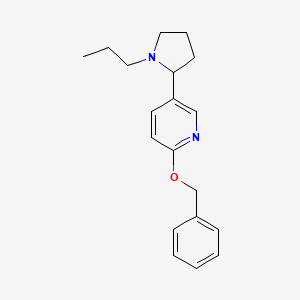

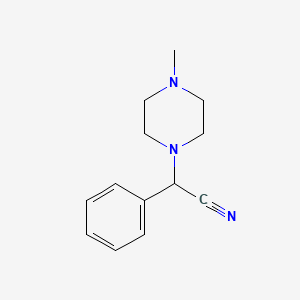


![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
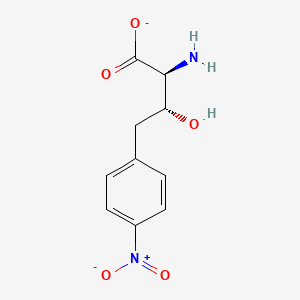

![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)
